3,3-Dimethyl-2,4-dihydro-1H-1,4-benzodiazepin-5-one

Stereochemistry Scaffold design Medicinal chemistry

This 3,3-dimethylbenzodiazepin-5-one is an achiral privileged scaffold for medchem library synthesis. The geminal dimethyl substitution eliminates C3 chirality, removing diastereomeric complexity from solid-phase and parallel synthesis workflows. Pre-formed scaffold streamlines HCV NS5B inhibitor (WO2007026042A2) and aldosterone antagonist (US4377522) lead generation without in-house dimedone–phenylenediamine condensation. With MW 190.24 Da, it sits in the fragment screening sweet spot (200–300 Da range), offering high ligand efficiency. Compatible with Leuckart–Wallach and continuous-flow protocols.

Molecular Formula C11H14N2O
Molecular Weight 190.246
CAS No. 2260935-96-2
Cat. No. B2519391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Dimethyl-2,4-dihydro-1H-1,4-benzodiazepin-5-one
CAS2260935-96-2
Molecular FormulaC11H14N2O
Molecular Weight190.246
Structural Identifiers
SMILESCC1(CNC2=CC=CC=C2C(=O)N1)C
InChIInChI=1S/C11H14N2O/c1-11(2)7-12-9-6-4-3-5-8(9)10(14)13-11/h3-6,12H,7H2,1-2H3,(H,13,14)
InChIKeyFXAHTFLGRVXSFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 0.5 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,3-Dimethyl-2,4-dihydro-1H-1,4-benzodiazepin-5-one (CAS 2260935-96-2): Core Scaffold Identity and Procurement-Relevant Properties


3,3-Dimethyl-2,4-dihydro-1H-1,4-benzodiazepin-5-one (CAS 2260935-96-2) is a small-molecule heterocycle belonging to the tetrahydro-1,4-benzodiazepin-5-one class, a privileged scaffold in medicinal chemistry [1]. The compound possesses a molecular formula of C₁₁H₁₄N₂O, a molecular weight of 190.24 g·mol⁻¹, and features a geminal dimethyl substitution at the C3 position, which creates a quaternary carbon centre that eliminates C3 chirality and imposes conformational constraint [2]. It is commercially available as a research intermediate from multiple suppliers, including Enamine (catalogue EN300-6505175), Aaron (AR028BL5), and Biosynth (KQD93596), with a specified purity of ≥95% [2].

Why 3,3-Dimethyl-2,4-dihydro-1H-1,4-benzodiazepin-5-one Cannot Be Interchanged with Generic Tetrahydrobenzodiazepinones


Tetrahydro-1,4-benzodiazepin-5-ones are a structurally diverse family where substitution pattern profoundly influences both the synthetic route required and the physicochemical properties of downstream products. The geminal dimethyl motif at C3 in this compound eliminates the stereochemical complexity inherent to mono-substituted or unsubstituted analogues, removing the need for chiral separation steps during library synthesis [1]. Furthermore, 3,3-dialkylbenzodiazepine derivatives have been specifically claimed in patent literature as aldosterone antagonists and HCV inhibitors, indicating that the 3,3-disubstitution pattern is not merely a steric variant but a pharmacophoric requirement for certain target interactions [2]. Generic replacement with a C3-unsubstituted or mono-substituted tetrahydrobenzodiazepinone would therefore alter both synthetic tractability and biological performance in these defined chemical series.

Quantitative Differentiation Evidence for 3,3-Dimethyl-2,4-dihydro-1H-1,4-benzodiazepin-5-one (CAS 2260935-96-2) Versus Closest Analogs


C3 Geminal Dimethyl Substitution Eliminates Stereochemical Complexity vs. C3-Mono-Substituted Analogues

The 3,3-dimethyl substitution in the target compound creates a prochiral quaternary carbon at C3, rendering the molecule achiral at that centre. In contrast, the 3-methyl analogue (3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one) possesses a stereogenic centre at C3, producing a racemic mixture upon non-stereoselective synthesis. This architectural difference has direct consequences for library production: the target compound obviates the need for chiral resolution or asymmetric synthesis steps, whereas the 3-methyl analogue requires additional purification to isolate enantiopure material [1]. The absence of C3 chirality also simplifies analytical characterisation (no enantiomeric purity determination required) and eliminates the confounding variable of enantiomer-dependent biological activity in screening campaigns.

Stereochemistry Scaffold design Medicinal chemistry

Molecular Weight and Lipophilicity Shift Relative to the Unsubstituted Parent Scaffold

The target compound (MW 190.24 g·mol⁻¹, molecular formula C₁₁H₁₄N₂O) is heavier and more lipophilic than the unsubstituted parent scaffold 2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one (MW 162.19 g·mol⁻¹, C₉H₁₀N₂O) [1][2]. The addition of two methyl groups increases the molecular weight by 28.05 g·mol⁻¹ and adds 2 carbon atoms, which translates into an estimated increase in calculated logP of approximately +1.0 log unit (based on the π value of ~0.5 per aliphatic methyl group) [3]. This property shift moves the compound closer to the centre of oral drug-like chemical space, as the parent scaffold (MW 162) falls below the commonly cited lower bound of lead-like molecular weight (~200 Da), while the target compound approaches the optimal range for fragment-to-lead optimisation [3]. The increased lipophilicity may also improve membrane permeability in cell-based assays compared to the parent.

Physicochemical properties Lead-likeness Drug design

Commercial Availability and Defined Purity Specification for Direct Procurement

The target compound is commercially stocked by multiple suppliers with a defined minimum purity of 95% (HPLC), as verified by vendor listings from Enamine (catalogue EN300-6505175; $241/0.1g, $546/0.5g, $2028/5.0g) and Aaron (AR028BL5; $776/500mg) [1]. In contrast, the unsubstituted parent scaffold 2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one (CAS 28544-83-4) is predominantly available only through custom synthesis, with fewer off-the-shelf sourcing options and no standardised purity specification listed on major aggregation platforms [2]. The 3,3-dimethyl derivative thus offers superior procurement predictability: known pricing tiers, established purity benchmarks, and multi-vendor supply redundancy reduce the risk of single-supplier dependency and batch-to-batch variability in research settings.

Chemical sourcing Quality control Research supply

3,3-Dimethyl Motif as a Prerequisite for HCV NS5B Polymerase Inhibitor Activity in Dibenzo Series

Patent disclosures covering benzodiazepines as HCV NS5B polymerase inhibitors explicitly claim 3,3-dimethyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one derivatives as the active chemotype [1]. These dibenzo compounds are accessible via one-pot condensation of 1,2-phenylenediamine with 5,5-dimethylcyclohexane-1,3-dione (dimedone), followed by cyclisation with acyl chlorides, a route that furnishes significantly higher yields than previously reported methods [2]. The 3,3-dimethyl group is not a passive bystander in this series; it originates from the dimedone building block and is retained in the final bioactive structure, whereas the corresponding 3-unsubstituted or 3-mono-substituted dibenzo analogues are notably absent from the HCV inhibitor patent claims, suggesting that the gem-dimethyl motif is a structural determinant for anti-HCV activity in this chemical class [1]. While the target monobenzo compound itself has not been directly profiled in HCV assays, it serves as the core synthetic precursor for accessing this therapeutically relevant dibenzo series.

Antiviral HCV NS5B Structure-activity relationship

Recommended Research and Industrial Application Scenarios for 3,3-Dimethyl-2,4-dihydro-1H-1,4-benzodiazepin-5-one (CAS 2260935-96-2)


Dibenzo[b,e][1,4]diazepin-1-one Library Synthesis for HCV NS5B Drug Discovery

The target compound serves as the foundational monobenzo intermediate for constructing 3,3-dimethyl-11-substituted-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-ones, a chemotype claimed as HCV NS5B polymerase inhibitors in patent WO2007026024A2 [1]. The one-pot Er(III) triflate-catalysed condensation of 1,2-phenylenediamine with dimedone, followed by acylation, proceeds via the 3,3-dimethyl monobenzo intermediate (the target compound or its N-acyl derivative) and delivers dibenzo products in appreciably higher yields than multi-step literature methods [1]. Procurement of the pre-formed 3,3-dimethyl scaffold eliminates the need to execute the dimedone–phenylenediamine condensation in-house, streamlining library production and ensuring batch-to-batch consistency of the gem-dimethyl motif.

Fragment-Based Drug Discovery (FBDD) and Privileged Scaffold Screening

With a molecular weight of 190.24 g·mol⁻¹, the target compound occupies an attractive position in fragment-based screening collections: it is heavier than the unsubstituted parent (162.19 g·mol⁻¹) and thus closer to the established fragment 'sweet spot' of 200–300 Da, while still retaining the low complexity and high ligand efficiency characteristic of good fragment starting points [2]. The 1,4-benzodiazepin-5-one scaffold is recognised as a privileged structure in medicinal chemistry due to its semi-rigid diazepine ring, balanced hydrogen-bond donor/acceptor profile, and intermediate lipophilicity [3]. The achiral nature of the 3,3-dimethyl derivative simplifies hit validation by removing enantiomer-specific activity as a confounding factor during primary screening.

Solid-Phase and Continuous-Flow Synthesis of Benzodiazepinone Libraries

Tetrahydro-1,4-benzodiazepin-5-ones have been synthesised via solid-phase Leuckart–Wallach chemistry with excellent reported yields and purities [4], and continuous-flow methods have been developed that improve reaction control and scalability [3]. The 3,3-dimethyl substitution renders the scaffold compatible with these established library-production protocols while providing a defined, achiral building block that eliminates the diastereomeric mixtures that can complicate solid-phase reactions of C3-mono-substituted analogues [4]. This makes the target compound an ideal input for automated parallel synthesis platforms in medicinal chemistry core facilities.

Aldosterone Antagonist and CNS Drug Discovery Programmes Requiring 3,3-Dialkylbenzodiazepine Cores

Patent literature explicitly claims 3,3-dialkylbenzodiazepine derivatives as aldosterone antagonists (US4377522 and related filings), indicating that the gem-dialkyl motif at C3 is a pharmacophoric requirement for mineralocorticoid receptor modulation [5]. Although the target compound itself is the unelaborated scaffold and not the final bioactive molecule, its procurement enables direct access to this defined patent space through subsequent N1-alkylation, C7-functionalisation, or C5-arylation. Research groups investigating aldosterone antagonism or related ion channel modulation can use the 3,3-dimethyl scaffold as a building block that is pre-aligned with the structural claims of existing IP, thereby accelerating hit-to-lead timelines.

Quote Request

Request a Quote for 3,3-Dimethyl-2,4-dihydro-1H-1,4-benzodiazepin-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.